Pyridoxal phosphate

Catalog No.
S540731
CAS No.
54-47-7
M.F
C8H10NO6P
M. Wt
247.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridoxal phosphate

CAS Number

54-47-7

Product Name

Pyridoxal phosphate

IUPAC Name

(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate

Molecular Formula

C8H10NO6P

Molecular Weight

247.14 g/mol

InChI

InChI=1S/C8H10NO6P/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2-3,11H,4H2,1H3,(H2,12,13,14)

InChI Key

NGVDGCNFYWLIFO-UHFFFAOYSA-N

SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O

Solubility

Appreciable
28 mg/mL

Synonyms

Phosphate, Pyridoxal, Pyridoxal 5 Phosphate, Pyridoxal 5-Phosphate, Pyridoxal P, Pyridoxal Phosphate, Pyridoxal-P

Canonical SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O

Description

The exact mass of the compound Pyridoxal phosphate is 247.0246 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as appreciable28 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82388. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Vitamin B 6 - Pyridoxal. It belongs to the ontological category of monohydroxypyridine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Pyridoxal phosphate is the active form of vitamin B6, a vital coenzyme involved in numerous enzymatic reactions. Its chemical formula is C8H10N1O6PC_8H_{10}N_{1}O_{6}P, and it plays a crucial role in various metabolic processes, particularly in amino acid metabolism. Pyridoxal phosphate is characterized by its ability to form stable covalent bonds with substrates, which enables it to act as an electrophilic catalyst. This property allows it to stabilize various reaction intermediates, particularly carbanionic species, making it essential for a wide range of biochemical transformations .

PLP's mechanism of action relies on its ability to form a Schiff base linkage with the ε-amino group of a specific lysine residue in the enzyme's active site [3]. This creates an electron-deficient environment that activates the substrate molecule for subsequent reactions [1]. PLP then undergoes transformations (e.g., phosphorylation, dephosphorylation) during the catalytic cycle, ultimately returning to its original form to participate in another reaction [3].

Note:

  • Chemistry LibreTexts
  • [Wiley Online Library](
, primarily involving amino acids. These include:

  • Transamination: The transfer of an amino group from one amino acid to a keto acid, forming a new amino acid and a new keto acid.
  • Decarboxylation: The removal of a carboxyl group from an amino acid, producing an amine and carbon dioxide.
  • Racemization: The conversion of an amino acid from one enantiomer to another.
  • Beta-elimination: The removal of groups from the beta position relative to the amino group, often resulting in the formation of double bonds .

The versatility of pyridoxal phosphate is highlighted by its involvement in over 140 different enzymatic activities, according to the International Union of Biochemistry and Molecular Biology .

Pyridoxal phosphate is integral to several biological functions:

  • Amino Acid Metabolism: It facilitates the synthesis and degradation of amino acids, impacting neurotransmitter production (e.g., serotonin and histamine) and other critical biomolecules .
  • Neurotransmitter Synthesis: Pyridoxal phosphate acts as a cofactor for enzymes involved in the synthesis of neurotransmitters, such as aromatic L-amino acid decarboxylase, which converts 5-hydroxytryptophan into serotonin .
  • Hormone Production: It participates in the biosynthesis of hormones and heme, influencing various physiological processes .

Pyridoxal phosphate can be synthesized through several methods:

  • Biological Synthesis: In organisms, pyridoxal phosphate is synthesized from pyridoxine (vitamin B6) through phosphorylation by specific kinases.
  • Chemical Synthesis: Laboratory synthesis often involves the condensation of pyridine derivatives with aldehyde and phosphoric acid under controlled conditions to yield pyridoxal phosphate .

Pyridoxal phosphate has numerous applications across different fields:

  • Nutritional Supplementation: As an essential vitamin B6 form, it is used in dietary supplements to prevent deficiencies that can lead to neurological disorders.
  • Pharmaceuticals: Pyridoxal phosphate is utilized in drug formulations aimed at treating conditions related to amino acid metabolism and neurotransmitter imbalances.
  • Research: It serves as a critical reagent in biochemical research for studying enzyme mechanisms and metabolic pathways involving amino acids .

Research has demonstrated that pyridoxal phosphate interacts with various substrates and enzymes:

  • Enzyme Interactions: Pyridoxal phosphate forms Schiff bases with lysine residues in enzymes, facilitating substrate binding and catalysis. This interaction is crucial for the enzyme's specificity and activity .
  • Substrate Specificity: Studies have shown that the stereoelectronic properties of substrates influence how pyridoxal phosphate interacts with them, affecting reaction pathways and outcomes .

Several compounds exhibit similarities to pyridoxal phosphate due to their roles as cofactors or involvement in similar biochemical processes. Here are some notable examples:

CompoundDescriptionUniqueness
PyridoxineA precursor to pyridoxal phosphate; involved in vitamin B6 metabolism.Not active until converted to pyridoxal phosphate.
PyridoxamineAnother form of vitamin B6 that can also convert into pyridoxal phosphate.Functions mainly as an amine donor.
Thiamine (Vitamin B1)A coenzyme involved in carbohydrate metabolism.Primarily affects energy metabolism rather than amino acids.
Riboflavin (Vitamin B2)Involved in redox reactions as a coenzyme for flavoproteins.Focuses on electron transfer rather than amino acid transformations.

Pyridoxal phosphate stands out due to its unique ability to stabilize carbanionic intermediates and facilitate a wide range of reactions involving amino acids, making it indispensable for numerous metabolic pathways .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Light yellow powder; [Acros Organics MSDS]
Solid

XLogP3

-1.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

247.02457404 g/mol

Monoisotopic Mass

247.02457404 g/mol

Heavy Atom Count

16

LogP

-1.2

Appearance

Solid powder

Melting Point

255 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F06SGE49M6

Drug Indication

For nutritional supplementation and for treating dietary shortage or imbalance.
Investigated for use/treatment in coronary artery disease.

Pharmacology

The two major forms of vitamin B6 are pyridoxine and pyridoxamine. In the liver they are converted to pyridoxal phosphate (PLP) which is a cofactor in many reactions of amino acid metabolism. PLP also is necessary for the enzymatic reaction governing the release of glucose from glycogen. Pyroluria is one potential cause of vitamin B6 deficiency.
Pyridoxal Phosphate is the active form of vitamin B6 and a coenzyme for many pyridoxal phosphate (PLP)-dependent enzymes. PLP is involved in numerous enzymatic transamination, decarboxylation and deamination reactions; it is necessary for the synthesis of amino acids and amino acid metabolites, and for the synthesis and/or catabolism of certain neurotransmitters, including the conversion of glutamate into gamma-aminobutyric acid (GABA) and levodopa into dopamine. PLP can be used as a dietary supplement in cases of vitamin B6 deficiency. Reduced levels of PLP in the brain can cause neurological dysfunction.

MeSH Pharmacological Classification

Vitamin B Complex

ATC Code

A - Alimentary tract and metabolism
A11 - Vitamins
A11H - Other plain vitamin preparations
A11HA - Other plain vitamin preparations
A11HA06 - Pyridoxal phosphate

Mechanism of Action

Pyridoxal Phosphate is a coenzyme of many enzymatic reactions. It is the active form of vitamin B6 which comprises three natural organic compounds, pyridoxal, pyridoxamine and pyridoxine. Pyridoxal phosphate acts as a coenzyme in all transamination reactions, and in some oxylation and deamination reactions of amino acids. The aldehyde group of pyridoxal phosphate forms a Schiff-base linkage with the epsilon-amino group of a specific lysine group of the aminotransferase enzyme. The alpha-amino group of the amino acid substrate displaces the epsilon-amino group of the active-site lysine residue. The resulting aldimine becomes deprotonated to become a quinoid intermediate, which in turn accepts a proton at a different position to become a ketimine. Ketimine becomes hydrolyzed so that the amino group remains on the protein complex.
MC-1 is a biologically active natural product which can be regarded as a chemical entity that has been evolutionarily selected and validated for binding to particular protein domains. Thus, its underlying structural architecture, or scaffold, has already been biologically established as safe and active, providing a powerful guiding principle for novel drug and library development.

Other CAS

54-47-7

Wikipedia

Pyridoxal_phosphate

Use Classification

Cosmetics -> Skin conditioning

General Manufacturing Information

4-Pyridinecarboxaldehyde, 3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]-: ACTIVE

Dates

Modify: 2023-08-15
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2: Xu C, Liao L, He Y, Wu R, Li S, Yang Y. Determination of copper (II) in foodstuffs based on its quenching effect on the fluorescence of N,N'-bis(pyridoxal phosphate)-o-phenylenediamine. Spectrochim Acta A Mol Biomol Spectrosc. 2015;149:662-6. doi: 10.1016/j.saa.2015.04.103. PubMed PMID: 25985131.
3: Smith AM, Brown WC, Harms E, Smith JL. Crystal structures capture three states in the catalytic cycle of a pyridoxal phosphate (PLP) synthase. J Biol Chem. 2015 Feb 27;290(9):5226-39. doi: 10.1074/jbc.M114.626382. PubMed PMID: 25568319; PubMed Central PMCID: PMC4342443.
4: Menon BR, Fisher K, Rigby SE, Scrutton NS, Leys D. A conformational sampling model for radical catalysis in pyridoxal phosphate- and cobalamin-dependent enzymes. J Biol Chem. 2014 Dec 5;289(49):34161-74. doi: 10.1074/jbc.M114.590471. PubMed PMID: 25213862; PubMed Central PMCID: PMC4256349.
5: Goyal M, Fequiere PR, McGrath TM, Hyland K. Seizures with decreased levels of pyridoxal phosphate in cerebrospinal fluid. Pediatr Neurol. 2013 Mar;48(3):227-31. doi: 10.1016/j.pediatrneurol.2012.11.006. PubMed PMID: 23419474.
6: Nodwell MB, Koch MF, Alte F, Schneider S, Sieber SA. A subfamily of bacterial ribokinases utilizes a hemithioacetal for pyridoxal phosphate salvage. J Am Chem Soc. 2014 Apr 2;136(13):4992-9. doi: 10.1021/ja411785r. PubMed PMID: 24601602.
7: Schnell R, Sriram D, Schneider G. Pyridoxal-phosphate dependent mycobacterial cysteine synthases: Structure, mechanism and potential as drug targets. Biochim Biophys Acta. 2015 Sep;1854(9):1175-83. doi: 10.1016/j.bbapap.2014.11.010. Review. PubMed PMID: 25484279.
8: di Salvo ML, Nogués I, Parroni A, Tramonti A, Milano T, Pascarella S, Contestabile R. On the mechanism of Escherichia coli pyridoxal kinase inhibition by pyridoxal and pyridoxal 5'-phosphate. Biochim Biophys Acta. 2015 Sep;1854(9):1160-6. doi: 10.1016/j.bbapap.2015.01.013. PubMed PMID: 25655354.
9: Du YL, Singh R, Alkhalaf LM, Kuatsjah E, He HY, Eltis LD, Ryan KS. A pyridoxal phosphate-dependent enzyme that oxidizes an unactivated carbon-carbon bond. Nat Chem Biol. 2016 Mar;12(3):194-9. doi: 10.1038/nchembio.2009. PubMed PMID: 26807714.
10: Mukherjee T, Hanes J, Tews I, Ealick SE, Begley TP. Pyridoxal phosphate: biosynthesis and catabolism. Biochim Biophys Acta. 2011 Nov;1814(11):1585-96. doi: 10.1016/j.bbapap.2011.06.018. Review. PubMed PMID: 21767669.
11: Carter TC, Pangilinan F, Molloy AM, Fan R, Wang Y, Shane B, Gibney ER, Midttun Ø, Ueland PM, Cropp CD, Kim Y, Wilson AF, Bailey-Wilson JE, Brody LC, Mills JL. Common Variants at Putative Regulatory Sites of the Tissue Nonspecific Alkaline Phosphatase Gene Influence Circulating Pyridoxal 5'-Phosphate Concentration in Healthy Adults. J Nutr. 2015 Jul;145(7):1386-93. doi: 10.3945/jn.114.208769. PubMed PMID: 25972531; PubMed Central PMCID: PMC4478949.
12: Jochmann N, Götker S, Tauch A. Positive transcriptional control of the pyridoxal phosphate biosynthesis genes pdxST by the MocR-type regulator PdxR of Corynebacterium glutamicum ATCC 13032. Microbiology. 2011 Jan;157(Pt 1):77-88. doi: 10.1099/mic.0.044818-0. PubMed PMID: 20847010.
13: Kobayashi D, Yoshimura T, Johno A, Ishikawa M, Sasaki K, Wada K. Decrease in pyridoxal-5'-phosphate concentration and increase in pyridoxal concentration in rat plasma by 4'-O-methylpyridoxine administration. Nutr Res. 2015 Jul;35(7):637-42. doi: 10.1016/j.nutres.2015.05.015. PubMed PMID: 26092494.
14: Lai RY, Huang S, Fenwick MK, Hazra A, Zhang Y, Rajashankar K, Philmus B, Kinsland C, Sanders JM, Ealick SE, Begley TP. Thiamin pyrimidine biosynthesis in Candida albicans : a remarkable reaction between histidine and pyridoxal phosphate. J Am Chem Soc. 2012 Jun 6;134(22):9157-9. doi: 10.1021/ja302474a. PubMed PMID: 22568620; PubMed Central PMCID: PMC3415583.
15: Huang S, Yao L, Zhang J, Huang L. Direct and indirect effects of RNA interference against pyridoxal kinase and pyridoxine 5'-phosphate oxidase genes in Bombyx mori. Gene. 2016 Aug 1;587(1):48-52. doi: 10.1016/j.gene.2016.04.035. PubMed PMID: 27106120.
16: Nooij LS, van Eyck J, Klip H, van de Leur JJ, Bosma JP. The reliability of methionine challenge test is not affected by a deficiency in pyridoxal phosphate, folic acid, or cobalamin. Hypertens Pregnancy. 2011;30(1):11-7. doi: 10.3109/10641955.2010.484078. PubMed PMID: 20818966.
17: Knobloch G, Jabari N, Stadlbauer S, Schindelin H, Köhn M, Gohla A. Synthesis of hydrolysis-resistant pyridoxal 5'-phosphate analogs and their biochemical and X-ray crystallographic characterization with the pyridoxal phosphatase chronophin. Bioorg Med Chem. 2015 Jun 15;23(12):2819-27. doi: 10.1016/j.bmc.2015.02.049. PubMed PMID: 25783190.
18: Miles EW. The tryptophan synthase α2β2 complex: a model for substrate channeling, allosteric communication, and pyridoxal phosphate catalysis. J Biol Chem. 2013 Apr 5;288(14):10084-91. doi: 10.1074/jbc.X113.463331. PubMed PMID: 23426371; PubMed Central PMCID: PMC3617248.
19: Adelufosi AO, Abayomi O, Ojo TM. Pyridoxal 5 phosphate for neuroleptic-induced tardive dyskinesia. Cochrane Database Syst Rev. 2015 Apr 13;(4):CD010501. doi: 10.1002/14651858.CD010501.pub2. Review. PubMed PMID: 25866243.
20: Vasilaki AT, McMillan DC, Kinsella J, Duncan A, O'Reilly DS, Talwar D. Relation between pyridoxal and pyridoxal phosphate concentrations in plasma, red cells, and white cells in patients with critical illness. Am J Clin Nutr. 2008 Jul;88(1):140-6. PubMed PMID: 18614734.

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